methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate
Description
Properties
IUPAC Name |
methyl N-(5-methyl-1-phenylpyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-8-11(13-12(16)17-2)14-15(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJDORQFIWZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727315 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
287176-87-8 | |
| Record name | methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the potential hazards associated with the reactants and intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antidiabetic Properties
One notable application of this compound is in the treatment of type 2 diabetes mellitus. It has been reported that derivatives of pyrazole compounds exhibit hypoglycemic effects. For instance, Teneligliptin, a drug derived from similar structures, has shown efficacy in managing blood glucose levels by inhibiting dipeptidyl peptidase IV (DPP-IV) .
Anticancer Activity
Research indicates that pyrazole derivatives can possess anticancer properties. Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate has been evaluated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar structures exhibited selective cytotoxicity against different cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been explored. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Case Study 1: Antidiabetic Efficacy
A clinical study investigated the effects of Teneligliptin (a derivative related to this compound) on patients with type 2 diabetes. Results showed significant reductions in HbA1c levels and fasting plasma glucose, indicating its potential as a first-line treatment option .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Methyl N-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)carbamate and Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s methyl and phenyl groups confer moderate lipophilicity, making it suitable for membrane penetration. In contrast, analogues with trifluoromethyl (e.g., CAS 1446786-36-2) or sulfonyl groups (e.g., ) exhibit higher logP values due to electron-withdrawing effects .
- Hydrogen Bonding : The carbamate NH and carbonyl oxygen enable hydrogen bonding, similar to carboxamides (e.g., compound 3a ). However, carbamates generally have lower polarity than carboxamides, reducing aqueous solubility .
Biological Activity
Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound is characterized by a carbamate functional group attached to a pyrazole ring. The synthesis typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole with methyl isocyanate, leading to the formation of the desired carbamate derivative.
Antimicrobial Activity
Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 16 | 32 |
| Streptomycin | 8 | 16 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound enhances caspase activity, indicating its potential as an apoptosis inducer .
In Vitro Studies:
A series of in vitro assays revealed that at concentrations of 10 µM, the compound significantly inhibited cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12 |
| HepG2 | 15 |
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated through various assays. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In particular, it exhibited a COX-2 selectivity index higher than that of celecoxib, a known COX inhibitor .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through caspase activation.
- Antimicrobial Mechanism : The exact mechanism is still under investigation, but it likely involves disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with pyrazole derivatives led to significant improvements in infection resolution rates.
- Case Study 2 : In preclinical models, this compound was shown to reduce tumor size in xenograft models, supporting its application in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate, and how is its structural identity confirmed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . A typical procedure involves reacting pyrazole derivatives with methyl carbamate precursors in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux . Structural confirmation requires a combination of ¹H NMR (to verify proton environments), IR (to identify carbonyl and NH groups), LC-MS (for molecular ion validation), and elemental analysis (to confirm purity and stoichiometry) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H NMR : To assign proton environments, particularly the methyl, phenyl, and carbamate groups.
- IR Spectroscopy : To detect characteristic peaks for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
- LC-MS : For molecular weight verification and purity assessment.
- Elemental Analysis : To confirm C, H, N, and O composition .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer : Use computational tools like the PASS program to predict biological targets (e.g., enzyme inhibition, antimicrobial activity) . Follow up with in vitro assays such as:
- Microplate-based antimicrobial testing against Gram-positive/negative strains .
- Enzyme inhibition assays (e.g., COX-2 or kinase inhibition) using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of pyrazole carbamate derivatives?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Test bases like triethylamine, pyridine, or K₂CO₃ to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., THF vs. 1,4-dioxane) to improve solubility and reaction kinetics .
- Temperature Control : Conduct reactions at 0–90°C to balance reaction rate and byproduct formation .
- Molar Ratio Adjustments : Optimize the stoichiometry of reactants (e.g., 1.1–1.5 equivalents of methyl carbamate) .
Q. How should researchers resolve contradictions between predicted and observed biological activities?
- Methodological Answer :
- Cross-Validation : Combine computational predictions (e.g., molecular docking with AutoDock Vina) with in vitro assays to identify false positives/negatives .
- Purity Assessment : Use HPLC to rule out impurities affecting bioactivity .
- Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., fluorophenyl or trifluoromethyl groups) to probe structure-activity relationships .
Q. What strategies address poor solubility of pyrazole carbamates in aqueous biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Salt Formation : Prepare hydrochloride or sodium salts to increase aqueous compatibility .
Q. How can crystallography aid in resolving structural ambiguities of pyrazole derivatives?
- Methodological Answer : Perform X-ray crystallography on single crystals grown via slow evaporation (e.g., in ethanol/water mixtures). Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) to validate tautomeric forms or stereochemical assignments .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups for significance (p < 0.05) .
Q. How can molecular docking studies be tailored to improve target prediction accuracy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
